1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine
Description
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound featuring a 1H-imidazole core substituted at position 1 with a 2-methylthiazole moiety via a methylene linker.
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-11-7(5-13-6)4-12-3-2-10-8(12)9/h2-3,5H,4H2,1H3,(H2,9,10) |
InChI Key |
AJAOPBFYJMPVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2C=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine typically involves the formation of the thiazole and imidazole rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with 1H-imidazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole-imidazole compounds .
Scientific Research Applications
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
4-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine (46P)
- Structure : The imidazole ring is directly fused to the thiazole ring (positions 4 and 5), lacking the methylene linker present in the target compound.
- Molecular Formula : C₈H₁₀N₄S (MW: 194.25 g/mol) .
- Synthesis : Prepared via nucleophilic substitution reactions, as described in protocols for thiazole-imidazole hybrids .
1-Methyl-1H-imidazol-2-amine
- Molecular Formula : C₄H₇N₃ (MW: 97.12 g/mol) .
- Synthesis : Alkylation of imidazole precursors under basic conditions .
N-(4-arylidene)-1H-benzo[d]imidazol-2-amine Derivatives
- Structure : Benzimidazole derivatives with arylidene substituents at position 4 .
- Molecular Formula : Variable (e.g., C₁₄H₁₂FN₃ for 5-(4-fluorophenyl)-1H-imidazol-2-amine).
- Key Differences : Replacement of thiazole with aromatic rings alters electronic properties, enhancing UV absorption but reducing hydrogen-bonding capacity compared to the target compound .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound characterized by the presence of both imidazole and thiazole rings. This unique structure contributes to its potential biological activities and therapeutic applications. The compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, suggesting a range of pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is . The imidazole ring consists of five members with two nitrogen atoms, while the thiazole ring includes both sulfur and nitrogen atoms. This combination enhances the compound's reactivity and interaction potential with biological molecules.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
Antimicrobial Activity : Compounds containing thiazole and imidazole moieties have shown significant antimicrobial properties. For instance, derivatives of thiazole have been reported to possess antibacterial and antifungal activities against various pathogens .
Anticancer Properties : Studies have demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation. For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibited potent antiproliferative activity with IC50 values ranging from 0.36 to 0.86 μM across different cancer cell lines . The structural features of these compounds are crucial for their effectiveness as anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. The presence of electron-donating groups, such as methyl or methoxy substituents on the aromatic rings, has been associated with enhanced activity against cancer cells .
Case Studies
Several studies have explored the biological activity of related compounds:
- Inhibition of Tubulin Polymerization : A study on thiazole derivatives revealed that certain compounds could inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells . This mechanism is similar to that observed in established chemotherapeutic agents.
- Antimicrobial Efficacy : Research has shown that thiazole derivatives can effectively combat resistant strains of bacteria and fungi, highlighting their potential as new antimicrobial agents .
Comparative Analysis
The following table summarizes related compounds and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Structure | Antimicrobial |
| 1-Methylimidazole | Structure | Antifungal |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Structure | Anticancer |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine, and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction involving thiazole and imidazole precursors. For example, thiazolo[3,2-a]pyrimidine derivatives with benzimidazole moieties were synthesized using 2-aminothiazole and aromatic aldehydes under reflux conditions in ethanol, achieving yields of 60–85% depending on steric and electronic effects of substituents . Key factors include solvent polarity, temperature control, and catalyst selection (e.g., acetic acid for cyclization).
Q. How can researchers ensure the structural integrity of the compound during synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- FT-IR to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for the imidazole ring) .
- ¹H/¹³C NMR to verify substitution patterns (e.g., methyl protons on the thiazole ring at δ 2.5–2.7 ppm) .
- Elemental analysis to validate purity (deviation <0.4% for C, H, N) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/SDD level can model bond angles (e.g., C1-C2-C3 = 121.4°) and charge distribution to predict nucleophilic/electrophilic sites. For example, the thiazole ring’s sulfur atom shows high electron density, making it reactive toward electrophilic substitution . Molecular docking studies (e.g., AutoDock Vina) can further predict binding affinities to biological targets like kinases .
Q. What strategies are effective in resolving contradictory spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., distinguishing thiazole and imidazole protons) .
- X-ray crystallography for unambiguous confirmation of stereochemistry and crystal packing effects .
- Mass spectrometry (HRMS) to verify molecular ion peaks and rule out impurities .
Q. What are the recent advancements in solvent-free synthesis methods for similar heterocyclic compounds?
- Methodological Answer : Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under microwave irradiation achieves 85–92% yields for fused imidazo[2,1-b]thiazoles. This method reduces waste and reaction time (2–4 hours vs. 24 hours conventional) . Similar approaches could be adapted for the target compound by optimizing catalyst loading and microwave power.
Q. How does the presence of the thiazole and imidazole rings influence the compound’s bioactivity?
- Methodological Answer :
- Thiazole : Enhances antimicrobial activity via membrane disruption (e.g., MIC = 2–8 µg/mL against S. aureus) .
- Imidazole : Chelates metal ions (e.g., Fe³⁺ in enzyme active sites), inhibiting oxidoreductases .
- Synergistic effects : The methyl group on thiazole improves lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
